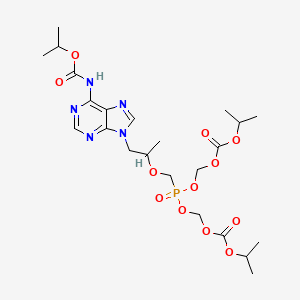

Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9h-purin-6-yl)carbamate

CAS No.:

Cat. No.: VC16536577

Molecular Formula: C23H36N5O12P

Molecular Weight: 605.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H36N5O12P |

|---|---|

| Molecular Weight | 605.5 g/mol |

| IUPAC Name | propan-2-yl [1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate |

| Standard InChI | InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29) |

| Standard InChI Key | OIVGIZKCGVNNKM-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C |

Introduction

Chemical Structure and Molecular Properties

Structural Elucidation

The compound’s IUPAC name, propan-2-yl [1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yloxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate, reflects its multifunctional architecture . Central to its structure is a purine base (adenine derivative) linked via a carbamate moiety to a phosphoryloxymethoxypropyl chain. The presence of bis-isopropoxycarbonyloxy methoxy groups enhances its lipophilicity, a critical feature for oral bioavailability as a prodrug .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₃H₃₆N₅O₁₂P | |

| Molecular Weight | 605.5 g/mol | |

| CAS Number | 1244022-54-5 | |

| Stereochemistry | R-configuration at chiral center |

The stereospecific R-configuration at the chiral center is essential for its biological activity, as evidenced by studies on Tenofovir Disoproxil, where the R-enantiomer exhibits superior antiviral potency compared to the S-form .

Spectroscopic Characterization

Infrared (IR) spectroscopy reveals characteristic absorption bands at 1740 cm⁻¹ (C=O stretching of carbonate/carbamate) and 1250 cm⁻¹ (P=O stretching), confirming functional group integrity. Nuclear magnetic resonance (NMR) analyses, including ¹H and ¹³C spectra, resolve the compound’s complex proton environments, such as the deshielded purine protons (δ 8.2–8.4 ppm) and isopropyl methine groups (δ 4.9–5.1 ppm). High-performance liquid chromatography (HPLC) with UV detection at 260 nm (λₘₐₓ for adenine) ensures purity >98% in synthetic batches.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves sequential carbamate and phosphonate bond formations. A representative protocol entails:

-

Nucleoside Activation: Adenine is functionalized at the N⁶ position using isopropyl chloroformate in N-methylpyrrolidone (NMP) at 60°C.

-

Phosphoryloxypropyl Linkage: The activated nucleoside reacts with bis(isopropoxycarbonyloxymethoxy)phosphoryl chloride in the presence of triethylamine to form the phosphoryloxymethoxypropyl bridge.

-

Carbamate Coupling: Final isopropoxycarbonylation at the purine’s exocyclic amine completes the structure.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | N-methylpyrrolidone | Maximizes solubility of intermediates |

| Temperature | 60–70°C | Balances reaction rate and side-product formation |

| Base | Triethylamine (2.5 equiv) | Neutralizes HCl byproduct, drives reaction forward |

Side reactions, such as hydrolysis of the isopropoxycarbonyl groups, are mitigated by anhydrous conditions and controlled pH.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow chemistry to enhance mixing efficiency and reduce reaction times. Critical quality attributes (CQAs) monitored during manufacturing include residual solvent levels (<500 ppm for NMP) and enantiomeric excess (>99% R-configuration) .

Pharmacokinetics and Metabolic Pathways

Prodrug Activation Mechanism

As a prodrug derivative of Tenofovir, the compound undergoes enzymatic hydrolysis in vivo, liberating the active metabolite, tenofovir diphosphate . Esterases in the intestinal lumen and hepatocytes cleave the isopropoxycarbonyloxy groups, yielding the free phosphonomethoxypropyl adenine (PMPA) moiety .

Table 3: Key Pharmacokinetic Parameters (From Tenofovir DF Studies)

| Parameter | Value (Mean ± SD) | Source |

|---|---|---|

| Oral Bioavailability | 25–30% | |

| Tₘₐₓ | 1.5–2.0 hours | |

| Intracellular Half-life | 12–50 hours (tenofovir diphosphate) |

The prolonged intracellular half-life of tenofovir diphosphate enables once-daily dosing, a significant advantage in antiretroviral regimens .

Drug-Drug Interactions

Coadministration with cytochrome P450 inducers (e.g., rifampin) may reduce plasma concentrations, necessitating dose adjustments . Conversely, probenecid inhibits renal tubular secretion of tenofovir, increasing systemic exposure .

Antiviral Activity and Resistance Profile

Mechanism of Action

Tenofovir diphosphate competitively inhibits HIV-1 reverse transcriptase (RT), incorporating into viral DNA and causing chain termination . Its acyclic structure bypasses steric hindrance from RT mutations, retaining activity against strains resistant to nucleoside analogs (e.g., M184V) .

Table 4: Resistance Mutations and Fold-Change in IC₅₀

| Mutation | Fold-Change in IC₅₀ (vs. Wild-Type) | Clinical Relevance |

|---|---|---|

| K65R | 3.0 | Low-level resistance |

| M41L | 1.2 | Minimal impact |

The K65R mutation, associated with reduced susceptibility, arises infrequently under tenofovir pressure .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume